(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane
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Overview
Description
(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane typically involves the cyclopropanation of suitable precursors followed by selective bromination and fluorination. One common method involves the reaction of a cyclopropane precursor with bromine and a fluorinating agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The cyclopropane ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane exerts its effects involves interactions with specific molecular targets. The bromomethyl and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane
- (2R)-2-(Bromomethyl)-1,1-difluorocyclopropane
- 1-[(2R)-2-(bromomethyl)-3-methylbutyl]-2-chlorobenzene
Uniqueness
(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of both bromomethyl and fluoro substituents
Properties
IUPAC Name |
(1S,2R)-1-(bromomethyl)-1-fluoro-2-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c1-4-2-5(4,7)3-6/h4H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTOEXOMBFTSPD-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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